molecular formula C10H9N3S2 B8360488 6-(2-Thiazolin-2-ylamino)benzothiazole

6-(2-Thiazolin-2-ylamino)benzothiazole

Cat. No.: B8360488
M. Wt: 235.3 g/mol
InChI Key: NOUKNXGRRKQCKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Thiazolin-2-ylamino)benzothiazole is a benzothiazole-based heterocyclic compound of significant interest in medicinal chemistry research. Its core structure is recognized for its privileged status in drug discovery, demonstrating an innate affinity for various biological receptors. Scientific investigations have identified this specific molecule as a ligand for alpha-2 adrenergic receptors. These receptors are plasma membrane proteins located throughout the peripheral and central nervous systems that control numerous physiological functions by coupling to guanine nucleotide binding proteins (G-proteins). As such, this compound serves as a valuable chemical tool for researchers studying neurological pathways, cardiovascular function, and metabolic processes. The compound is a hybrid structure, incorporating both benzothiazole and thiazoline pharmacophores, which are independently known for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and neurological effects. This combination makes it a versatile scaffold for exploring new therapeutic agents and developing diagnostic probes. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9N3S2

Molecular Weight

235.3 g/mol

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-benzothiazol-6-amine

InChI

InChI=1S/C10H9N3S2/c1-2-8-9(15-6-12-8)5-7(1)13-10-11-3-4-14-10/h1-2,5-6H,3-4H2,(H,11,13)

InChI Key

NOUKNXGRRKQCKZ-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)NC2=CC3=C(C=C2)N=CS3

Origin of Product

United States

Synthetic Methodologies for 6 2 Thiazolin 2 Ylamino Benzothiazole and Analogues

General Synthetic Strategies for Benzothiazole (B30560) Nucleus Formation

The construction of the benzothiazole scaffold is a fundamental step in the synthesis of the target compound. Various methods have been developed for this purpose, with the cyclization of 2-aminothiophenols and multi-component reactions being the most prominent.

Cyclization Reactions Involving 2-Aminothiophenols

A widely utilized and versatile method for the synthesis of the benzothiazole ring system is the condensation and subsequent cyclization of 2-aminothiophenols with a variety of carbonyl-containing compounds. This approach offers a direct route to 2-substituted benzothiazoles. ijper.org

Commonly employed reagents for this cyclization include:

Aldehydes: The reaction of 2-aminothiophenol (B119425) with aldehydes, often in the presence of an oxidizing agent, leads to the formation of 2-substituted benzothiazoles. sciforum.net

Carboxylic Acids and Derivatives: Carboxylic acids, acyl chlorides, and esters can also be condensed with 2-aminothiophenol to yield the corresponding benzothiazole derivatives. ijper.org

β-Diketones: The reaction with β-diketones provides a pathway to benzothiazoles with a different substitution pattern at the 2-position. mdpi.com

The general mechanism involves the initial formation of a Schiff base or an amide intermediate, followed by an intramolecular nucleophilic attack of the thiol group onto the electrophilic carbon, and subsequent dehydration to form the stable aromatic benzothiazole ring.

Multi-Component Reactions in Benzothiazole Synthesis

In recent years, multi-component reactions (MCRs) have gained traction as an efficient and atom-economical approach to the synthesis of complex molecules like benzothiazoles. These reactions involve the combination of three or more starting materials in a single pot to form the final product, often with high yields and operational simplicity. nih.gov For instance, a one-pot synthesis can involve the reaction of an aniline (B41778), a thiocyanate (B1210189) source, and an oxidizing agent to directly form a 2-aminobenzothiazole (B30445) derivative. wikipedia.org Another example includes the reaction of 2-aminobenzothiazole, an aldehyde, and an isonitrile in the presence of a catalyst to generate more complex fused heterocyclic systems. nih.gov

Specific Synthetic Approaches for 2-Aminobenzothiazole Derivatives

The 2-amino group is a crucial functional handle for further elaboration in the synthesis of many biologically active benzothiazoles. Several methods are available for the direct synthesis of 2-aminobenzothiazole and its derivatives.

Methods for Introducing Amino Linkages at the 2-Position

The most common method for the synthesis of 2-aminobenzothiazoles is the oxidative cyclization of N-arylthioureas. This reaction, often referred to as the Hugershoff reaction, typically employs bromine in a solvent like acetic acid or chloroform. scholarsresearchlibrary.com The starting N-arylthioureas can be readily prepared from the corresponding anilines and a thiocyanate salt.

Alternatively, transition metal-catalyzed methods have been developed for the intramolecular oxidative C-S/C-N bond formation from N-arylthioureas, offering a more controlled and sometimes milder approach to 2-aminobenzothiazoles. nih.gov

Synthesis of Intermediates for Thiazoline (B8809763)/Thiazole (B1198619) Linkage

The synthesis of the target molecule, 6-(2-Thiazolin-2-ylamino)benzothiazole, necessitates the formation of a thiazoline ring attached to the 6-amino group of the benzothiazole. A common strategy to achieve this involves the use of bifunctional reagents that can react with an amino group to form the desired heterocycle.

A key intermediate for this transformation is a 2-chloroacetylamino-substituted benzothiazole. For instance, 2-aminobenzothiazole can be acylated with chloroacetyl chloride to yield N-(benzothiazol-2-yl)-2-chloroacetamide. researchgate.netnih.gov This intermediate possesses a reactive chloromethyl group that can undergo subsequent reactions to form a heterocyclic ring. For example, reaction with potassium thiocyanate can lead to the formation of a 2-imino-3-(benzothiazol-2-yl)thiazolidin-4-one. chemicalbook.comresearchgate.net While this specific example leads to a thiazolidinone ring at the 2-position, a similar strategy can be envisioned for the 6-amino position.

Strategies for 6-Position Functionalization of the Benzothiazole Ring

Functionalization at the 6-position of the benzothiazole ring is critical for the synthesis of this compound. This is typically achieved by starting with a pre-functionalized aniline or by electrophilic substitution on the benzothiazole ring.

A common and effective strategy involves the nitration of an N-acylated 2-aminobenzothiazole. rsc.orgjocpr.com The acetyl group serves as a protecting group for the 2-amino functionality and directs the incoming nitro group primarily to the 6-position. The resulting 2-acetylamino-6-nitrobenzothiazole can then be deprotected to give 2-amino-6-nitrobenzothiazole. researchgate.net Subsequent reduction of the nitro group, for example using tin(II) chloride or catalytic hydrogenation, yields the crucial intermediate, 2,6-diaminobenzothiazole. wikipedia.org

With 2,6-diaminobenzothiazole in hand, selective functionalization of the 6-amino group is necessary. This can be challenging due to the presence of the 2-amino group. A potential strategy involves the protection of the more nucleophilic 2-amino group, for instance by acylation, followed by the reaction of the 6-amino group to form the thiazoline ring. The final step would then be the deprotection of the 2-amino group.

A plausible synthetic route to the target compound could involve the following steps:

Protection of the 2-amino group of 2,6-diaminobenzothiazole.

Reaction of the 6-amino group with chloroacetyl chloride to form the corresponding 2-chloroacetamide (B119443).

Cyclization of the 2-chloroacetamide with a sulfur source, such as Lawesson's reagent or phosphorus pentasulfide, to form the 2-iminothiazolidine (a tautomer of 2-aminothiazoline).

Deprotection of the 2-amino group.

Below is a table summarizing various synthetic strategies for benzothiazole derivatives:

Strategy Starting Materials Reagents/Conditions Product Type References
Cyclization2-Aminothiophenol, AldehydeOxidizing agent2-Substituted benzothiazole sciforum.net
Cyclization2-Aminothiophenol, Carboxylic acidDehydrating agent2-Substituted benzothiazole ijper.org
Hugershoff ReactionN-ArylthioureaBromine, Acetic acid2-Aminobenzothiazole scholarsresearchlibrary.com
Multi-componentAniline, Thiocyanate, OxidantOne-pot2-Aminobenzothiazole wikipedia.org
6-NitrationN-Acetyl-2-aminobenzothiazoleNitrating agent2-Acetylamino-6-nitrobenzothiazole rsc.orgjocpr.com
Nitro Reduction2-Amino-6-nitrobenzothiazoleSnCl2 or H2/catalyst2,6-Diaminobenzothiazole wikipedia.org
Thiazolidinone Formation2-Aminobenzothiazole, Chloroacetyl chloride, KSCNStepwise reaction2-Imino-3-(benzothiazol-2-yl)thiazolidin-4-one chemicalbook.comresearchgate.net

Formation of the Thiazoline Ring System and its Attachment at the 2-Amino Position

The introduction of the 2-thiazolin-2-ylamino moiety is a critical step that imparts significant structural and potentially biological characteristics to the benzothiazole scaffold. This is typically achieved by forming the thiazoline ring from a precursor already attached to the 2-amino position of the benzothiazole.

While direct one-step condensation to form the final compound is less common, the principles of condensation are fundamental to creating the necessary intermediates. The synthesis often begins with the formation of a thiourea (B124793) derivative linked to the benzothiazole core. This thiourea then serves as the immediate precursor for the cyclization that forms the thiazoline ring.

For instance, a general approach involves the reaction of a 2-aminobenzothiazole with an isothiocyanate bearing a leaving group, such as 2-chloroethyl isothiocyanate. This initial condensation reaction forms an N-(benzothiazol-2-yl)-N'-(2-chloroethyl)thiourea intermediate. The subsequent intramolecular cyclization, often facilitated by a base, leads to the formation of the thiazoline ring directly attached to the exocyclic nitrogen of the 2-aminobenzothiazole. This cyclization is a type of intramolecular nucleophilic substitution, where the sulfur of the thiourea displaces the chlorine atom.

This is the most direct and widely applicable strategy for synthesizing the target compound and its analogues. The process starts with a suitably substituted 2-aminobenzothiazole, which is a highly reactive and versatile intermediate. mdpi.com The key is the reaction with a precursor that contains the components of the future thiazoline ring.

A prominent method involves a two-step sequence starting from 2-aminobenzothiazole:

Thiourea Formation: The 2-aminobenzothiazole is reacted with an appropriate isothiocyanate, such as p-chlorophenylisothiocyanate, to yield a thiourea derivative. researchgate.net To obtain the desired thiazoline ring, a precursor like 2-chloroethyl isothiocyanate would be used. This reaction forms a crucial N,N'-disubstituted thiourea intermediate.

Intramolecular Cyclization: The resulting thiourea derivative, which contains a 2-chloroethyl group, is then treated with a base. The base facilitates an intramolecular nucleophilic attack from one of the thiourea's sulfur or nitrogen atoms onto the electrophilic carbon bearing the chlorine atom, leading to ring closure and the formation of the 2-iminothiazolidine (a tautomer of 2-thiazolin-2-ylamino) ring system. A similar cyclization principle is seen when thiourea derivatives are treated with reagents like chloroacetic acid to form other five-membered heterocyclic rings. researchgate.net

The following table outlines representative reactions for the derivatization of 2-aminobenzothiazoles.

Starting MaterialReagentIntermediate ProductFinal Product CategoryRef
2-Aminobenzothiazolep-ChlorophenylisothiocyanateN-(Benzothiazol-2-yl)-N'-(4-chlorophenyl)thioureaThiourea Derivative researchgate.net
Thiourea DerivativeChloroacetic AcidCompound with two thiazole ringsThiazole Derivative researchgate.net
2-AminobenzothiazoleChloroacetyl chloride2-Chloro-N-(benzothiazol-2-yl)acetamideAcyl Derivative researchgate.netacs.org

Advanced Synthetic Techniques and Green Chemistry Approaches

To address the demand for more efficient, cost-effective, and environmentally friendly chemical processes, modern synthetic techniques have been applied to the synthesis of benzothiazole derivatives. These methods often lead to shorter reaction times, higher yields, and simpler work-up procedures. mdpi.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in heterocyclic chemistry. mdpi.com The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields compared to conventional heating methods. This technique is based on the efficient heating of the reaction mixture through the interaction of polar molecules with microwave energy.

In the context of synthesizing this compound analogues, microwave irradiation can be applied to accelerate both the initial formation of the thiourea intermediate and the subsequent cyclization step. The rapid heating allows for high-energy transition states to be reached quickly, facilitating reactions that might otherwise be slow or require harsh conditions. Several studies report the successful synthesis of various benzothiazole derivatives under microwave conditions, highlighting the broad applicability of this technique. mdpi.com

The table below summarizes examples of microwave-assisted synthesis in related heterocyclic systems.

ReactantsProduct TypeReaction Time (MW)AdvantageRef
2-Aminothiophenols, Aldehydes2-Substituted Benzothiazoles4-8 minutesHigh yields (92-98%), rapid kinetics mdpi.com
2-Aminobenzothiazole, Chloroacetyl chloride, Hydrazine Hydrate, Isatin, Thioglycolic acidSpiro[indoline-thiazolidine] derivatives5-7 minutesGood yields, efficient multi-step synthesis researchgate.net

The synthesis of this compound is well-suited for a one-pot approach. A plausible one-pot strategy would involve the reaction of a 6-substituted-2-aminobenzothiazole with 2-chloroethyl isothiocyanate, followed by the in-situ addition of a base to promote the cyclization to the final thiazoline product, all within a single reaction flask. Such strategies have been developed for the synthesis of various 2-acylbenzothiazoles and other derivatives under metal-free conditions. mdpi.com The development of one-pot procedures aligns with the principles of green chemistry by minimizing solvent use and energy consumption. mdpi.comrsc.org

Spectroscopic and Structural Elucidation of 6 2 Thiazolin 2 Ylamino Benzothiazole and Analogues

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR provide detailed information about the molecular framework of 6-(2-Thiazolin-2-ylamino)benzothiazole and its related compounds.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of protons within a molecule. In the context of this compound and its analogues, the aromatic protons of the benzothiazole (B30560) ring system typically appear in the downfield region of the spectrum, generally between δ 6.7 and 8.2 ppm. nih.govnih.gov The specific chemical shifts and coupling patterns are dictated by the substitution on the ring.

For instance, in the analogue 2-aminobenzo[d]thiazole-6-sulphonamide, the protons on the benzothiazole ring appear as a doublet at δ 7.47 ppm, another doublet at δ 7.72 ppm, and a singlet at δ 8.17 ppm. nih.gov The amine protons often present as a broad singlet, with its chemical shift being solvent-dependent. In N-(Benzo[d]thiazol-2-yl)-4-(chloromethyl)benzamide, the benzothiazole protons are observed as triplets at δ 7.33 and 7.47 ppm, and doublets at δ 7.79 and 8.02 ppm, while the amide proton appears as a singlet far downfield at δ 12.97 ppm. nih.gov The methylene (B1212753) protons of the thiazoline (B8809763) ring are expected to appear as triplets in the aliphatic region of the spectrum.

Interactive Data Table: ¹H NMR Spectral Data for Benzothiazole Analogues

Click on the column headers to sort the data.

CompoundSolventProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
2-Aminobenzo[d]thiazole-6-sulphonamideDMSO-d₆H-57.47d8.4 nih.gov
H-47.72d8.4 nih.gov
H-78.17s- nih.gov
-NH₂7.90s- nih.gov
-SO₂NH₂7.25s- nih.gov
N-(Benzo[d]thiazol-2-yl)-4-(chloromethyl)benzamideDMSO-d₆Benzothiazole-H7.33t7.3 nih.gov
Benzothiazole-H7.47t7.8 nih.gov
Benzothiazole-H7.79d7.9 nih.gov
Benzothiazole-H8.02d7.9 nih.gov
-NH12.97s- nih.gov
-CH₂-4.85s- nih.gov
Benzene-H7.62d7.1 nih.gov
Benzene-H8.14d7.0 nih.gov

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. For benzothiazole derivatives, the carbon atoms of the aromatic ring typically resonate in the δ 118-157 ppm range. nih.govnih.gov The carbon atom at the 2-position (C2), being bonded to two heteroatoms (N and S), is significantly deshielded and appears further downfield, often in the range of δ 160-170 ppm. nih.gov

In the analogue 2-aminobenzo[d]thiazole-6-sulphonamide, the benzothiazole carbons appear at δ 118.2, 120.1, 124.6, 131.9, 137.1, and 156.4 ppm, with the C2 carbon resonating at δ 170.3 ppm. nih.gov The carbons of the thiazoline ring in the target compound are expected in the aliphatic region, with the carbon adjacent to the amino group appearing more downfield due to the influence of the nitrogen atom.

Interactive Data Table: ¹³C NMR Spectral Data for a Benzothiazole Analogue

Click on the column headers to sort the data.

CompoundSolventCarbon AssignmentChemical Shift (δ, ppm)Reference
2-Aminobenzo[d]thiazole-6-sulphonamideDMSO-d₆Aromatic C118.2 nih.gov
Aromatic C120.1 nih.gov
Aromatic C124.6 nih.gov
Aromatic C131.9 nih.gov
Aromatic C137.1 nih.gov
Aromatic C156.4 nih.gov
C2170.3 nih.gov

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands.

The N-H stretching vibration of the secondary amine group is expected to appear as a sharp band in the region of 3300-3500 cm⁻¹. The C=N stretching vibrations of both the benzothiazole and thiazoline rings would likely be observed in the 1640-1500 cm⁻¹ range. derpharmachemica.comresearchgate.net Aromatic C=C stretching bands are anticipated around 1600-1450 cm⁻¹, while the C-S stretching vibration typically appears in the 800-600 cm⁻¹ region. derpharmachemica.com The out-of-plane deformation bands for the substituted benzene (B151609) ring can also provide structural information. nih.gov

Interactive Data Table: Characteristic IR Absorption Bands for Benzothiazole Analogues

Click on the column headers to sort the data.

CompoundFunctional GroupWavenumber (ν, cm⁻¹)Reference
2-(4-chlorophenyl)-3-(7-(dimethylamino)-6-fluorobenzo[d]thiazol-2-yl)thiazolidin-4-oneC=C (aromatic)1500 derpharmachemica.com
C=N1601 derpharmachemica.com
C=O1665 derpharmachemica.com
C-S1186 derpharmachemica.com
C-F1083 derpharmachemica.com
2-PhenylbenzothiazoleAromatic C-H3004 rsc.org
C=N1673 rsc.org
C=C (aromatic)1497 rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of fragmentation pathways, which aids in structural confirmation.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the compound's structure. For benzothiazole derivatives, common fragmentation pathways include the loss of small molecules like HCN or cleavage of substituent groups. semanticscholar.orgresearchgate.net The mass spectrum of a related compound, 2-{[1,3-Benzothiazol-2-ylimino]methyl}phenol, shows a molecular ion peak (M⁺+1) at m/z 269.1, with a base peak at m/z 165.0, corresponding to a significant fragment. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, enabling the determination of the elemental composition of the molecular ion and its fragments. nih.gov This precision is invaluable for confirming the molecular formula of a newly synthesized compound. For example, the HRMS data for 2-aminobenzo[d]thiazole-6-sulphonamide shows a calculated m/z for [M+H]⁺ of 230.0058, with the found value being 230.0062, confirming the molecular formula C₇H₈N₃O₂S₂. nih.gov Similarly, for N-(Benzo[d]thiazol-2-yl)-4-(chloromethyl)benzamide, the calculated m/z for [M+H]⁺ was 303.0353, and the found value was 303.0348, consistent with the formula C₁₅H₁₁N₂SOCl. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of chemical compounds in complex mixtures. For the analysis of benzothiazole derivatives, methodologies often involve Solid-Phase Extraction (SPE) for sample cleanup and concentration, followed by LC-MS analysis. nih.gov

The separation is typically achieved using reversed-phase liquid chromatography. The choice of ionization mode in the mass spectrometer, commonly electrospray ionization (ESI), depends on the specific chemical nature of the analyte. Due to the presence of multiple nitrogen atoms, this compound and its analogues like 2-aminobenzothiazole (B30445) are readily protonated and are therefore typically detected in the positive ion mode. nih.govresearchgate.net In contrast, derivatives such as 2-mercaptobenzothiazole (B37678) and 2-hydroxybenzothiazole (B105590) are determined in the negative ion mode. nih.govresearchgate.net

In a typical analysis, tandem mass spectrometry (MS/MS) would be employed to enhance selectivity and provide structural information. This involves selecting the protonated molecule (the precursor ion) and subjecting it to collision-induced dissociation to generate characteristic product ions. While specific fragmentation data for this compound is not detailed in the available literature, the technique allows for quantification in various matrices, with limits of quantification reported in the range of 0.15-2 ng g⁻¹ for some benzothiazoles in fish samples. nih.gov The method's reliability is often ensured through standard addition to mitigate matrix effects, particularly in complex samples like municipal wastewater. nih.gov

Table 1: General LC-MS Parameters for Benzothiazole Derivative Analysis

Parameter Typical Condition Rationale
Sample Preparation Solid-Phase Extraction (SPE) Concentrates analytes and removes interfering matrix components. nih.gov
Chromatography Reversed-Phase LC Separates compounds based on polarity.
Ionization Source Electrospray Ionization (ESI) Suitable for polar and ionizable compounds like benzothiazoles. nih.govnih.gov
Detection Mode Positive (+) or Negative (-) Ion Mode Selected based on the analyte's ability to be protonated or deprotonated. researchgate.net

| Analysis | Tandem MS (MS/MS) | Provides high selectivity and structural confirmation. researchgate.net |

X-ray Crystallography for Absolute Structural Determination and Conformation Studies

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and molecular conformation. While the specific crystal structure for this compound has not been reported, studies on analogous benzothiazole derivatives provide significant insight into the expected structural features.

Crystallographic analyses of various benzothiazole derivatives consistently show that the fused benzothiazole ring system is essentially planar. nih.govresearchgate.net For instance, in the structure of 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one, the root-mean-square deviation for the benzothiazole system is just 0.012 Å. nih.gov The planarity of this core is a key structural characteristic.

Table 2: Representative Crystallographic Data for a Benzothiazole Analogue (benzothiazol-2-yl-hydrazine)

Parameter Value Reference
Crystal System Monoclinic researchgate.net
Space Group P2₁/n researchgate.net
a (Å) 10.842(9) researchgate.net
b (Å) 5.750(7) researchgate.net
c (Å) 12.964(6) researchgate.net
β (º) 110.13(6) researchgate.net
Volume (ų) 758.8(11) researchgate.net
Z 4 researchgate.net

| Key Interactions | Intermolecular N-H···N hydrogen bonds | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. The absorption spectra of benzothiazole and its derivatives are characterized by intense bands corresponding to π → π* electronic transitions within the aromatic system. nih.govresearchgate.net

The parent benzothiazole molecule exhibits absorption bands around 220, 250, and 285 nm. researchgate.net The position and intensity of these absorption maxima are highly sensitive to the nature and position of substituents on the benzothiazole ring. The introduction of the 2-Thiazolin-2-ylamino group at the 6-position is expected to significantly influence the electronic structure. This group can act as an electron-donating group, extending the π-conjugation of the system.

This extended conjugation and charge transfer capability typically result in a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to the unsubstituted parent compound. researchgate.net In some benzothiazole derivatives, intramolecular charge transfer (ICT) from an electron-donating part of the molecule to an electron-accepting part can give rise to new, long-wavelength absorption bands. nih.gov For this compound, an ICT character is plausible, which would be evident in its UV-Vis spectrum. The specific absorption maxima would also be influenced by the polarity of the solvent used for the measurement.

Table 3: UV-Vis Absorption Maxima (λmax) for Benzothiazole and Related Structures

Compound λmax (nm) Solvent/Phase Electronic Transition Type
Benzothiazole 220, 250, 285 Not Specified π → π*
2,2'-Bithienyl-benzothiazole 378 Ethanol Charge-Transfer
Substituted Benzothiazole Dyes 372 Not Specified π → π* (local excitation)

Structure Activity Relationship Sar Studies of 6 2 Thiazolin 2 Ylamino Benzothiazole Derivatives

Impact of Substituents at the 6-Position of the Benzothiazole (B30560) Ring on Biological Activity

The nature and position of substituents on the benzothiazole moiety significantly affect its properties and biological activity. mdpi.combenthamscience.com The 6-position, in particular, has been identified as a key site for modification, where the introduction of different functional groups can modulate the electronic properties and steric profile of the molecule, thereby influencing its interaction with biological targets. benthamscience.compharmacyjournal.in

The introduction of electron-withdrawing groups (EWGs) at the 6-position of the benzothiazole ring has been shown to enhance various biological activities. For instance, substituents such as halogens (Cl, F) and nitro groups (NO2) have been found to increase anticonvulsant effects. nih.gov Similarly, the presence of a nitro or cyano group at the C-6 position can increase antiproliferative activity. mdpi.com SAR studies reveal that groups like -F, -Br, and -NO2 generally confer greater activity compared to electron-donating groups. ijper.org

In the context of antifungal activity, research has shown that electron-attracting substituents can sometimes reduce efficacy. For example, benzothiazole derivatives bearing carboxylic acid (-COOH) or sulfonamide (-SO2NH2) groups at the 6-position did not show significant activity on dermatophytes, suggesting that EWGs can be detrimental to this specific biological action. nih.gov However, other studies indicate that F and Cl atoms in the benzothiazole ring enhance antifungal activity. nih.gov A notable increase in bioactivity was also observed when a chlorine atom is situated at the 6th position on the benzothiazole ring. nih.gov

Table 1: Effect of Electron-Withdrawing Groups at the 6-Position

Substituent GroupChemical FormulaObserved Impact on Biological Activity
Chloro-ClEnhanced antifungal, anticonvulsant, and general bioactivity. nih.govijper.orgnih.gov
Fluoro-FEnhanced antifungal and anticonvulsant activity. nih.govijper.org
Bromo-BrConferred greater activity in SAR studies. ijper.org
Nitro-NO2Increased anticonvulsant and antiproliferative activity. mdpi.comnih.gov
Cyano-CNIncreased antiproliferative activity. mdpi.com
Carboxylic Acid-COOHReduced antifungal activity against dermatophytes. nih.gov
Sulfonamide-SO2NH2Reduced antifungal activity against dermatophytes. nih.gov

Table 2: Effect of Electron-Donating Groups at the 6-Position

Substituent GroupChemical FormulaObserved Impact on Biological Activity
Methyl-CH3Enhanced anthelminthic activity and general potency. pharmacyjournal.innih.gov
Ethoxy-OEtEnhanced anthelminthic effect. nih.gov
Hydroxyl-OHBoosted compound potency. pharmacyjournal.in
Methoxy-OCH3Boosted compound potency. pharmacyjournal.in

Exploration of Modifications on the Thiazoline (B8809763) Ring for Enhanced Activity

Modifications to the thiazoline ring itself represent a strategy for optimizing the biological activity of the parent compound. The aromatic nature and diverse substitution patterns of the thiazole (B1198619) ring system, and by extension the thiazoline ring, allow for extensive applications in drug development. researchgate.net Altering substituents on the thiazoline ring can impact the molecule's lipophilicity, steric bulk, and electronic distribution. For example, the synthesis of various thiazoline frameworks can be achieved under mild conditions, allowing for the introduction of diverse functional groups. nih.gov While specific SAR studies on the thiazoline ring within the 6-(2-Thiazolin-2-ylamino)benzothiazole scaffold are not extensively detailed in the provided context, general principles of medicinal chemistry suggest that such modifications would be a viable approach to fine-tune the compound's activity profile.

Conformational Analysis and its Correlation with Biological Response

The three-dimensional conformation of a molecule is critical to its biological activity, as it dictates how the molecule fits into the binding site of a biological target. Conformational analysis of benzothiazole derivatives has been performed by varying the dihedral angle between the benzothiazole ring and an attached phenyl ring, identifying the most energetically stable conformers. mdpi.com For the this compound scaffold, the linkage between the benzothiazole and thiazoline rings allows for rotational freedom. The formation of the thiazoline ring itself induces a significant reduction in flexibility compared to an open-chain precursor, leading to a more rigid and defined three-dimensional structure. researchgate.net Computational studies can identify low-energy conformers, and this conformational preference is directly correlated with the biological response, as only specific spatial arrangements of the pharmacophoric features will lead to a productive interaction with a receptor or enzyme. mdpi.comresearchgate.net

Hypothesized Pharmacophoric Features within the Benzothiazole-Thiazoline Scaffold

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the benzothiazole-thiazoline scaffold, several key pharmacophoric features can be hypothesized.

Hydrogen Bond Donors/Acceptors: The nitrogen atoms within both the benzothiazole and thiazoline rings, as well as the linking amino group, can act as hydrogen bond acceptors and donors. These are critical for anchoring the molecule within a binding site. mdpi.comnih.gov

Aromatic/Hydrophobic Region: The fused benzene (B151609) ring of the benzothiazole core provides a large, flat, hydrophobic surface capable of engaging in π-π stacking or hydrophobic interactions with the target protein. nih.gov

Substitution Points for Tuning: The 6-position of the benzothiazole ring and various positions on the thiazoline ring serve as critical points for substitution. As discussed, attaching electron-withdrawing or electron-donating groups at the 6-position can fine-tune the electronic properties and modulate activity. mdpi.comnih.govnih.gov

Together, these features create a distinct three-dimensional arrangement that is recognized by specific biological targets, forming the basis of the scaffold's pharmacological activity.

Biological Activity Profiles and Mechanistic Investigations of Benzothiazole Derivatives

Antimicrobial Activities

Benzothiazole (B30560) derivatives have demonstrated a broad spectrum of antimicrobial activity, inhibiting the growth of both bacteria and fungi. nih.govresearchgate.net The versatility of the benzothiazole nucleus allows for structural modifications that can enhance potency and selectivity against different microbial targets. scitechjournals.com

Derivatives of benzothiazole have shown significant inhibitory effects against a range of Gram-positive and Gram-negative bacteria. The antibacterial potency is often influenced by the nature and position of substituents on the benzothiazole core.

For instance, a series of benzothiazole–thiazole (B1198619) hybrids demonstrated strong, broad-spectrum activity. Compound 4b from this series emerged as a particularly potent agent, with Minimum Inhibitory Concentration (MIC) values of 3.90 µg/mL against Staphylococcus aureus and 7.81 µg/mL against Escherichia coli and Pseudomonas aeruginosa. nih.gov Structure-activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups, such as nitro and halogens, tended to enhance antimicrobial effects. nih.gov

Other studies have reported similar findings. Thiazolidinone derivatives of 2-aryl-3-(6-trifluoromethoxy) benzothiazole showed notable activity; compound 11a had MIC values ranging from 0.10–0.25 mg/mL against Listeria monocytogenes, P. aeruginosa, E. coli, and S. aureus. nih.gov In another study, sulfonamide analogues of benzothiazole were synthesized, with compound 66c showing potent activity against P. aeruginosa, S. aureus, and E. coli with MICs between 3.1 and 6.2 µg/mL. nih.gov

Conversely, some benzothiazole-based DNA gyrase B inhibitors were found to possess only weak antibacterial activity against Gram-positive bacteria, which was suspected to be due to cellular efflux mechanisms. scispace.comacs.orghelsinki.fi

Table 1: Antibacterial Activity of Selected Benzothiazole Derivatives

Compound Target Organism (Gram-Positive) MIC Target Organism (Gram-Negative) MIC Reference
Benzothiazole-thiazole hybrid 4b Staphylococcus aureus 3.90 µg/mL Escherichia coli 7.81 µg/mL nih.gov
Benzothiazole-thiazole hybrid 4b Bacillus subtilis 3.90 µg/mL Pseudomonas aeruginosa 7.81 µg/mL nih.gov
Thiazolidinone derivative 11a Staphylococcus aureus 0.15 mg/mL Escherichia coli 0.25 mg/mL nih.gov
Thiazolidinone derivative 11a Listeria monocytogenes 0.25 mg/mL Pseudomonas aeruginosa 0.20 mg/mL nih.gov
Sulfonamide analogue 66c Staphylococcus aureus 6.2 µg/mL Escherichia coli 3.1 µg/mL nih.gov
Isatin hybrid 41c Bacillus cereus 12.5 µg/mL Escherichia coli 3.1 µg/mL nih.gov
Isatin hybrid 41c Staphylococcus aureus 12.5 µg/mL Pseudomonas aeruginosa 6.2 µg/mL nih.gov

In addition to their antibacterial effects, benzothiazole derivatives have been investigated for their efficacy against pathogenic fungi, particularly species from the Candida and Aspergillus genera. scispace.comnih.gov The emergence of resistance to conventional antifungal drugs has spurred the search for new chemical entities with novel mechanisms of action. scispace.com

In one study, a series of 10 benzothiazole-hydrazone derivatives were evaluated for their in vitro antifungal activity. Compound 4d was identified as the most active in the series, exhibiting a potent MIC value of 1.95 µg/ml against Candida krusei. scispace.com Another compound, 4c , also showed significant activity against C. krusei with an MIC of 7.81 µg/ml. scispace.com

Research on C-6 methyl-substituted benzothiazole derivatives also yielded promising results. Compounds D-02 and D-08 from this series displayed potent antifungal activity against Candida albicans, suggesting their potential for further development. scitechjournals.com Similarly, a series of thiazole, thiophene, and pyrazole derivatives containing a benzothiazole moiety were screened for antifungal properties. A thiazole derivative (3 ) and a pyrazolo[1,5-a]pyrimidine derivative (21b ) were found to have the most potent activity, with MICs of 6.25 µg/mL against Aspergillus fumigatus and Fusarium oxysporum. nih.gov

Table 2: Antifungal Activity of Selected Benzothiazole Derivatives

Compound Target Organism MIC Reference
Benzothiazole-hydrazone 4d Candida krusei 1.95 µg/mL scispace.com
Benzothiazole-hydrazone 4c Candida krusei 7.81 µg/mL scispace.com
Thiazole derivative 3 Aspergillus fumigatus 6.25 µg/mL nih.gov
Pyrazolo[1,5-a]pyrimidine 21b Fusarium oxysporum 6.25 µg/mL nih.gov
Benzothiazole-thiazole hybrid 4b Candida albicans 7.81 µg/mL nih.gov

The antimicrobial activity of benzothiazole derivatives is attributed to their ability to interfere with essential cellular processes in pathogens. researchgate.net One of the most well-documented mechanisms is the inhibition of bacterial DNA gyrase, a type II topoisomerase that controls DNA topology and is crucial for DNA replication. researchgate.netnih.gov

Bacterial DNA gyrase is composed of two subunits, GyrA and GyrB. The GyrB subunit contains the ATP-binding site that provides the energy for the enzyme's function. nih.gov Several studies have identified benzothiazole derivatives as potent inhibitors of the GyrB subunit. scispace.comacs.org These compounds act as ATP-competitive inhibitors, binding to the ATP pocket of GyrB and preventing the enzyme from supercoiling DNA. scispace.comnih.gov The crystal structure of a benzothiazole derivative in complex with E. coli GyrB confirmed its binding mode within the ATP-binding pocket. scispace.comacs.org This inhibition ultimately disrupts DNA replication and leads to bacterial cell death.

Beyond DNA gyrase, benzothiazole derivatives have been shown to inhibit other microbial enzymes. These include dihydroorotase, dihydropteroate synthase, and dihydrofolate reductase, all of which are involved in critical metabolic pathways. mdpi.comnih.gov For example, molecular docking studies have shown that active benzothiazole compounds can form hydrogen bonds with key residues in the active site of dihydroorotase, potentially blocking substrate access and leading to enzyme inhibition. mdpi.com While FabH inhibition is a known antibacterial strategy, its specific targeting by 6-(2-Thiazolin-2-ylamino)benzothiazole derivatives is not prominently detailed in the reviewed literature, which focuses more heavily on DNA gyrase.

Antitubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. tandfonline.com Benzothiazole derivatives have emerged as a promising class of compounds with potent anti-tubercular activity. nih.govnih.govbiorxiv.org

Numerous studies have demonstrated the efficacy of benzothiazole derivatives against both drug-sensitive and drug-resistant strains of Mtb. A series of novel benzothiazole-pyrimidine hybrids showed particularly high activity. Compounds 5c and 15 from this series exhibited MIC values of 0.24 µg/mL and 0.49 µg/mL, respectively, against the drug-sensitive H37Rv strain. tandfonline.com Importantly, they retained potent activity against resistant strains, with MICs of 0.98 and 1.95 µg/mL against an MDR strain, and 3.9 and 7.81 µg/mL against an XDR strain, respectively. tandfonline.com

Another study focused on 2-amino benzothiazoles identified a seed molecule with good bactericidal activity against both replicating and non-replicating Mtb. nih.govbiorxiv.orgnih.gov Further synthesis and testing of analogues led to the identification of molecules with improved potency and reduced cytotoxicity. nih.govnih.gov One benzothiazole derivative incorporating a naphthalene nucleus (BNTZ 2 ) was active at 6 µg/mL against the susceptible H37Rv strain and 11 µg/mL against MDR strains. nih.gov

Table 3: Antitubercular Activity of Selected Benzothiazole Derivatives

Compound Mtb Strain (Sensitive) MIC Mtb Strain (MDR) MIC Mtb Strain (XDR) MIC Reference
Pyrimidine (B1678525) hybrid 5c ATCC 25177 0.24 µg/mL ATCC 35822 0.98 µg/mL RCMB 2674 3.9 µg/mL tandfonline.com
Pyrimidine hybrid 15 ATCC 25177 0.49 µg/mL ATCC 35822 1.95 µg/mL RCMB 2674 7.81 µg/mL tandfonline.com
Naphthalene derivative BNTZ 2 H37Rv 6 µg/mL MDR strain 11 µg/mL - - nih.gov
Isoquinoline derivative BNTZ 9 H37Rv 8 µg/mL MDR strain 8 µg/mL - - nih.gov

The potent antitubercular activity of benzothiazole derivatives is linked to their ability to inhibit essential enzymes in Mtb. One of the most significant targets is decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall. nih.govnih.govvlifesciences.com DprE1 is essential for the formation of arabinogalactan and lipoarabinomannan, key components of the cell wall architecture. nih.gov Inhibition of this enzyme disrupts cell wall synthesis, leading to bacterial death. researchgate.net

Benzothiazinones (BTZs), a closely related class of compounds, are known to act as suicide inhibitors of DprE1. nih.gov They are activated via the reduction of a nitro group to a reactive nitroso intermediate, which then forms an irreversible covalent bond with a key cysteine residue (Cys387) in the DprE1 active site. nih.govnih.govnih.gov Molecular docking studies with benzothiazole-pyrimidine hybrids also suggest a strong binding affinity to the DprE1 enzyme, supporting it as a primary target. nih.govtandfonline.com

Another identified target is lysine-ɛ-aminotransferase (LAT), an enzyme that plays a critical role in the persistence and antibiotic tolerance of latent Mtb. nih.gov Targeting LAT is considered a promising strategy for managing latent tuberculosis. nih.gov A benzothiazole lead compound was identified as an inhibitor of LAT, and subsequent derivatives were synthesized that showed even greater efficacy. Molecular modeling studies have shown that benzothiazole compounds can bind strongly to both LAT and DprE1, forming favorable hydrogen bonds and stacking interactions. nih.govnih.gov

Anticancer Activity

In vitro Anticancer Effects on various Cancer Cell Lines

There is no specific information available in the reviewed literature regarding the in vitro anticancer effects of this compound on any cancer cell lines.

Investigation of Apoptosis Induction

No studies were found that investigated the apoptosis-inducing capabilities of this compound.

Other Relevant Biological Activities for Academic Exploration

Anti-inflammatory Properties

The anti-inflammatory properties of this compound have not been reported in the available scientific literature.

Antioxidant Potential and Scavenging Activities

There are no available studies detailing the antioxidant or radical-scavenging potential of this compound.

Anticonvulsant Activity

The anticonvulsant activity of this compound has not been evaluated in any accessible research.

Anthelmintic Activity

There is no available scientific literature detailing the anthelmintic properties of this compound. Studies have been conducted on other benzothiazole derivatives, but data specific to this compound, including any mechanistic investigations or activity profiles against helminths, have not been reported.

Antimalarial Activity

Information regarding the antimalarial activity of this compound is not present in the current body of scientific literature. Research into the antiplasmodial effects and potential mechanisms of action for this specific chemical entity has not been documented.

Antileishmanial Activity

There are no specific studies reporting on the antileishmanial activity of this compound. The efficacy of this compound against Leishmania species and any related mechanistic studies have not been described in the available scientific research.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein target.

General findings from studies on similar benzothiazole-containing compounds suggest that the benzothiazole (B30560) core can engage in various non-covalent interactions, including hydrophobic and pi-stacking interactions, within protein binding pockets. The specific binding mode and affinity are highly dependent on the nature and substitution pattern of the benzothiazole derivative as well as the topology and amino acid composition of the target's active site.

Detailed information regarding the key interacting amino acid residues and specific hydrogen bonding patterns for 6-(2-Thiazolin-2-ylamino)benzothiazole is not available in the current body of scientific literature. Studies on analogous compounds often reveal the importance of the nitrogen and sulfur atoms within the thiazole (B1198619) and benzothiazole rings in forming hydrogen bonds with polar residues in a protein's active site. The amino linker in this compound could also potentially participate in hydrogen bonding, further stabilizing the ligand-protein complex. However, without specific docking studies for this compound, any discussion of interacting residues remains speculative.

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

There are no published studies that specifically describe the use of this compound in an in silico screening campaign or as a scaffold for the design of a virtual library. The design of virtual libraries often involves the enumeration of a large number of synthetically accessible compounds based on a common scaffold. While the this compound core could serve as a template for such a library, no specific instances have been documented in the literature.

Pharmacophore Modeling

Pharmacophore modeling is a method used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model can be used to search for other molecules with a similar arrangement of functional groups and thus, potentially similar biological activity.

Currently, there are no specific pharmacophore models that have been developed based on the structure of this compound. The generation of a pharmacophore model typically requires a set of active compounds with a common mechanism of action. In the absence of a defined biological target and a series of active analogues for this compound, the development of a specific pharmacophore model is not feasible.

Advanced Derivatization and Scaffold Hybridization Strategies

Conjugation with Other Heterocyclic Systems

The strategy of molecular hybridization, which involves combining two or more pharmacophores, has been effectively utilized to create novel derivatives of 6-(2-Thiazolin-2-ylamino)benzothiazole. This approach aims to synergize the therapeutic effects of the individual moieties or to develop compounds with novel mechanisms of action.

Integration with Pyridazine, Pyrazole, and Coumarin (B35378) Moieties

The fusion of the benzothiazole (B30560) nucleus with pyridazine, pyrazole, and coumarin rings has yielded compounds with significant biological activities. For instance, novel benzothiazole and coumarin-based 6-(3, 5-dimethylpyrazol-1-yl) pyridazin-3-one derivatives have been synthesized and evaluated for their antioxidant properties. rjptonline.org The condensation of substituted 6-(3,5-dimethylpyrazol-1-yl)pyridazin-3(2H)-one with substituted 2-amino benzothiazoles has been a key synthetic route. rjptonline.org

Coumarin-thiazole hybrids, in general, have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. cu.edu.trnih.gov The combination of these two scaffolds can lead to compounds with enhanced therapeutic potential. cu.edu.trnih.gov The synthesis of such hybrids often involves the reaction of thiosemicarbazides with bromoacetylcoumarin. cu.edu.tr

Hybrid SystemSynthetic ApproachPotential Biological Activity
Pyridazine-Pyrazole-BenzothiazoleCondensation of substituted pyridazinones with 2-aminobenzothiazoles. rjptonline.orgAntioxidant. rjptonline.org
Coumarin-BenzothiazoleReaction of thiosemicarbazides with bromoacetylcoumarin. cu.edu.trAntibacterial, Antifungal, Antiviral, Anticancer. cu.edu.trnih.gov

Combination with Thiazolidinones and Azetidinones

The incorporation of four-membered β-lactam (azetidinone) and five-membered thiazolidinone rings onto the benzothiazole scaffold has been a fruitful strategy for developing new therapeutic agents. semanticscholar.orgglobalresearchonline.net These heterocyclic rings are known pharmacophores associated with a variety of biological activities, including antimicrobial and anti-inflammatory effects. semanticscholar.orgnih.gov

The synthesis of these hybrid molecules typically proceeds through a Schiff base intermediate. For example, various 7-chloro-6-fluoro-2-arylidenylaminobenzo(1,3)thiazoles have been synthesized by the condensation of 7-chloro-6-fluoro-2-aminobenzo(1,3)thiazole with different aromatic aldehydes. semanticscholar.org Subsequent reaction of these Schiff bases with agents like chloroacetyl chloride or thioglycolic acid leads to the formation of azetidin-2-ones and thiazolidin-4-ones, respectively. semanticscholar.orgcore.ac.uk A novel series of thiazolidin-4-ones and azetidin-2-ones have been synthesized from N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives, with the azetidin-2-one (B1220530) derivatives showing greater activity against pathogenic bacterial and fungal strains. core.ac.uk

Heterocyclic RingSynthetic PrecursorCyclizing AgentResulting Hybrid
ThiazolidinoneSchiff base of 2-aminobenzothiazole (B30445)Thioglycolic acid. semanticscholar.orgtsijournals.com3-(Benzothiazol-2-yl)-2-aryl-thiazolidin-4-one
AzetidinoneSchiff base of 2-aminobenzothiazoleChloroacetyl chloride. semanticscholar.orgconnectjournals.com1-(Benzothiazol-2-yl)-4-aryl-azetidin-2-one

Fusion with Quinazoline (B50416) and Pyrimidine (B1678525) Rings

The hybridization of the benzothiazole moiety with quinazoline and pyrimidine rings has been explored to generate compounds with potential anticancer and antimicrobial activities. semanticscholar.orgmdpi.comnih.gov Quinazolines and their derivatives are known to exhibit a wide range of pharmacological properties. researchgate.netmdpi.com

The synthesis of benzothiazole derivatives of pyrimidines has been achieved by reacting guanidinobenzothiazole derivatives with dicarbonyl compounds like diethyl malonate. semanticscholar.org For instance, reacting a guanidinobenzothiazole derivative with diethyl malonate can yield 2-(benzo[d]thiazol-2-ylamino)pyrimidine-4,6-(1H,5H)-dione. semanticscholar.org Some of these compounds have shown moderate antibacterial and weak antifungal activities. semanticscholar.orgresearchgate.net The synthesis of quinazoline-thiazole hybrids has been reported to yield compounds with potential antiproliferative and anti-angiogenic properties. nih.gov

Development of Schiff Base Derivatives

Schiff bases derived from 2-aminobenzothiazoles are versatile intermediates in the synthesis of a wide array of heterocyclic compounds and have demonstrated significant biological activities themselves. researchgate.netijpbs.comtsijournals.comalayen.edu.iqijrar.orguobaghdad.edu.iq These compounds, characterized by an azomethine (-N=CH-) group, are typically formed through the condensation of a primary amine, such as a 2-aminobenzothiazole derivative, with an aldehyde or ketone. ijpbs.comtsijournals.com

The synthesis of Schiff bases from benzothiazole derivatives is a straightforward and efficient process, often involving the refluxing of equimolar amounts of the 2-aminobenzothiazole and a suitable aldehyde in a solvent like ethanol. ijrar.orgijper.org A wide variety of aromatic and heteroaromatic aldehydes have been used to create a diverse library of Schiff bases. nih.gov These derivatives have been investigated for their antimicrobial, anticonvulsant, and anti-inflammatory activities. researchgate.netnih.gov The biological activity of these Schiff bases can be attributed to the presence of the imine group, which can be crucial for their interaction with biological targets. ijpbs.com

Reactant 1Reactant 2ProductPotential Biological Activity
2-Aminobenzothiazole derivativeAromatic/Heteroaromatic aldehydeBenzothiazole Schiff baseAntimicrobial, Anticonvulsant, Anti-inflammatory. researchgate.netnih.gov

Incorporation of Phosphonate (B1237965) Moieties

The introduction of phosphonate groups into the benzothiazole scaffold represents another important derivatization strategy. researchgate.net Benzothiazole phosphonates are of interest due to the ability of the phosphonic acid moiety to mimic carboxylic acids, potentially leading to unique biological properties. researchgate.net

The synthesis of various substituted benzothiazole aminophosphonates has been reported via the Kabachnik-Fields reaction. researchgate.net This one-pot, three-component reaction typically involves the condensation of a 2-aminobenzothiazole derivative, an aldehyde (aromatic or heterocyclic), and a dialkyl or diphenyl phosphite. researchgate.net These reactions can be facilitated by microwave irradiation. researchgate.net The resulting α-aminophosphonates containing the benzothiazole moiety have been investigated for their potential therapeutic applications, including as antitumor agents. researchgate.net A novel phosphate (B84403) derivative of benzothiazole has been synthesized and shown to inhibit the growth of human neuroblastoma cell lines. researchgate.net

Impact of Hybridization on Biological Activity and Specificity

The strategy of molecular hybridization of the this compound scaffold has a profound impact on the resulting biological activity and target specificity. By combining the benzothiazole nucleus with other pharmacologically active heterocyclic systems, it is possible to modulate the physicochemical properties of the parent molecule, such as its lipophilicity, electronic distribution, and steric parameters. These modifications, in turn, influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Future Research Directions and Translational Potential in Academic Context

Exploration of Novel Biological Targets for Benzothiazole-Thiazoline Derivatives

The therapeutic potential of benzothiazole (B30560) derivatives is continually expanding as new biological targets are identified. nih.gov Initially recognized for their anticancer properties, research has uncovered a diverse range of molecular targets, suggesting opportunities for treating various diseases. pcbiochemres.commdpi.com

Key areas of exploration for novel targets include:

Kinase Inhibition : Protein kinases are a significant class of targets. Benzothiazole-thiazole hybrids have been designed as potent inhibitors of the p56lck enzyme, which plays a crucial role in T-cell activation and is a target for cancer and other diseases. biointerfaceresearch.com Further research aims to identify other kinases within this family or in different signaling pathways that can be modulated by this scaffold.

Cytoskeletal Proteins : Derivatives have been developed as novel tubulin polymerization inhibitors that target the colchicine binding site. researchgate.net This mechanism disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and apoptosis, a hallmark of potent anticancer agents. researchgate.net

Transcription Factors : The STAT3 signaling pathway, a mediator of oncogenic signaling, has been successfully targeted by benzothiazole-based derivatives. nih.gov These compounds can block the phosphorylation of STAT3, thereby suppressing the expression of downstream genes like c-MYC and MCL-1. nih.gov Similarly, the FOXM1 transcription factor has been identified as a potential target in triple-negative breast cancer. nih.gov

Metabolic and Signaling Enzymes : Beyond cancer, these scaffolds show promise in other areas. For instance, some derivatives act as inhibitors of sphingosine kinase 1, an enzyme involved in sphingolipid biosynthesis, presenting a potential strategy for anticancer drug development. nih.gov Others have been identified as antagonists of the Retinoid X Receptor-α (RXRα), demonstrating a potential role in modulating nuclear receptor pathways. mdpi.com

A summary of representative biological targets for benzothiazole derivatives is presented below.

Target Class Specific Target Therapeutic Area Reference
Protein Kinasep56lckCancer, Immunology biointerfaceresearch.com
Cytoskeletal Proteinβ-Tubulin (Colchicine Site)Cancer researchgate.net
Transcription FactorSTAT3Cancer nih.gov
Transcription FactorFOXM1Cancer nih.gov
Lipid KinaseSphingosine Kinase 1Cancer nih.gov
Nuclear ReceptorRetinoid X Receptor-α (RXRα)Cancer mdpi.com
Protein PhosphataseProtein-Tyrosine Phosphatase 1BDiabetes ijper.org

Rational Design of Analogs for Improved Potency and Selectivity (academic perspective)

The academic pursuit of drug discovery relies heavily on the rational design of new molecules to enhance their therapeutic properties. For the benzothiazole-thiazoline scaffold, this involves systematic structural modifications guided by structure-activity relationship (SAR) studies and established medicinal chemistry principles like bioisosterism. researchgate.net

SAR studies have provided critical insights into how chemical modifications influence biological activity. For example, in the development of antiproliferative agents, it was observed that compounds with electron-donor substituents at the 6-position of the benzothiazole ring and electron-acceptor groups on an attached aniline (B41778) phenyl ring exhibited the highest antitumor effects. nih.gov Similarly, for p56lck inhibitors, modification of the amino group at the C2 position has been shown to be crucial for potency. biointerfaceresearch.com

The rational design process often involves:

Scaffold Hopping and Bioisosteric Replacement : Replacing parts of the molecule with chemical groups that have similar physical or chemical properties to improve pharmacokinetics or binding affinity.

Functional Group Modification : Introducing or altering functional groups on the benzothiazole or thiazoline (B8809763) rings to probe interactions with the target protein. For instance, the introduction of fluorine or chloro groups has been shown to enhance the anticonvulsant activity of certain benzothiazole derivatives. nih.gov

Conformational Restriction : Modifying the structure to lock it into a specific conformation that is optimal for binding to the biological target, which can improve both potency and selectivity.

These academic efforts aim to create a clear map of the chemical space around the benzothiazole-thiazoline core, allowing for the predictable design of next-generation compounds with superior therapeutic profiles.

Application of Advanced Computational Techniques for Drug Discovery and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the design and optimization of novel compounds. researchgate.net For benzothiazole-thiazoline derivatives, a variety of in silico techniques are employed to predict their behavior and guide synthetic efforts.

Molecular Docking and Dynamics : These methods are used to predict how a ligand binds to its target protein. Molecular docking was instrumental in identifying benzothiazole-thiazole hybrids as competitive inhibitors of p56lck by revealing their binding patterns within the ATP binding site. biointerfaceresearch.com Molecular dynamics (MD) simulations further refine this by modeling the movement of the protein-ligand complex over time, providing a more dynamic picture of the interaction. biointerfaceresearch.comnih.gov

Quantum Mechanics (QM) : Methods like Density Functional Theory (DFT) are used to calculate the electronic properties of molecules. researchgate.netmdpi.com DFT studies on benzothiazole derivatives have been used to analyze their geometry, charge distribution, and the energies of their frontier molecular orbitals (HOMO-LUMO). mdpi.com The HOMO-LUMO energy gap can indicate a compound's reactivity and kinetic stability. mdpi.com

Pharmacokinetic Predictions : Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules. biointerfaceresearch.comnih.gov These predictions help researchers prioritize compounds that are more likely to have favorable drug-like properties, such as good oral absorption and adherence to Lipinski's rule of five, before committing to costly synthesis. biointerfaceresearch.com

Target Prediction : In silico tools can screen a compound against databases of known biological targets to identify potential new activities or off-target effects. mdpi.com This approach was used to identify cannabinoid receptors as putative targets for a phenylacetamide benzothiazole derivative, opening new lines of investigation. mdpi.com

Computational Technique Application in Benzothiazole Research Purpose Reference
Molecular DockingPredicting binding mode of p56lck inhibitors.Identify binding patterns and potential inhibitors. biointerfaceresearch.comnih.gov
Molecular Dynamics (MD)Simulating the stability of the ligand-protein complex.Understand the dynamics of molecular interactions. biointerfaceresearch.comnih.gov
Density Functional Theory (DFT)Calculating HOMO-LUMO energy gaps and charge distribution.Assess chemical reactivity and stability. researchgate.netmdpi.com
ADMET PredictionEvaluating drug-likeness and pharmacokinetic properties.Prioritize compounds with favorable profiles for synthesis. biointerfaceresearch.comnih.gov
Target Prediction AnalysisIdentifying potential new biological targets.Guide exploration of new therapeutic applications. mdpi.com

Development of Benzothiazole-Thiazoline Scaffolds as Probes for Biological Pathways

Beyond their direct therapeutic potential, highly potent and selective benzothiazole-thiazoline derivatives can be developed as chemical probes. These probes are valuable research tools for dissecting complex biological pathways in an academic setting.

By specifically inhibiting a single target, a chemical probe allows researchers to study the downstream consequences of that inhibition. For example:

A selective benzothiazole-based inhibitor of STAT3 can be used to explore the role of the STAT3 pathway in cell proliferation, survival, and gene expression. nih.gov Researchers have used such compounds to confirm that blocking STAT3 phosphorylation leads to the downregulation of its target genes, c-MYC and MCL-1. nih.gov

Tubulin-targeting benzothiazole derivatives serve as probes to investigate the cellular processes dependent on a functional microtubule network. researchgate.net Their use has helped demonstrate how microtubule disruption triggers G2/M cell cycle arrest and subsequently induces apoptosis. researchgate.netnih.gov

The development of these molecular tools is a crucial academic endeavor. It requires not only potency and selectivity for the intended target but also a well-characterized mechanism of action and often the synthesis of a structurally similar but inactive control compound to ensure that the observed biological effects are truly target-specific.

Synthetic Challenges and Opportunities in Developing Complex Benzothiazole Architectures

The synthesis of benzothiazole derivatives is a mature field, yet challenges remain, particularly in creating more complex and diverse molecular architectures. mdpi.comnih.gov Modern synthetic chemistry offers numerous opportunities to overcome these hurdles, often guided by the principles of green chemistry. nih.govnih.gov

Synthetic Challenges:

Harsh Reaction Conditions : Traditional methods for synthesizing benzothiazoles can require high temperatures and the use of stoichiometric amounts of catalysts or strong oxidants, which can limit functional group tolerance and generate significant waste. mdpi.com

Limited Accessibility of Starting Materials : The synthesis of elaborately substituted precursors can be a multi-step and low-yielding process, creating a bottleneck in the production of diverse analog libraries.

Opportunities and Modern Approaches:

Catalysis : The use of transition metal catalysis, involving metals like ruthenium, palladium, and copper, has enabled more efficient C-H functionalization and oxidative cyclization reactions to form the benzothiazole core. nih.govmdpi.com

One-Pot and Multicomponent Reactions : Combining multiple reaction steps into a single operation without isolating intermediates improves efficiency and reduces waste. nih.govmdpi.com These strategies are highly effective for rapidly building molecular complexity.

Green Chemistry : There is a significant trend towards developing more environmentally benign synthetic methods. nih.gov This includes the use of microwave irradiation to accelerate reactions, employing safer solvents, or conducting reactions under solvent-free conditions. nih.govmdpi.com

Versatile Building Blocks : The 2-amino and 2-mercapto benzothiazole moieties are highly reactive and versatile building blocks. mdpi.comnih.gov Their easy functionalization allows for the straightforward introduction of a wide range of substituents and the construction of complex heterocyclic systems. nih.gov

Future synthetic research will likely focus on developing novel catalytic systems and asymmetric syntheses to create chiral benzothiazole derivatives, further expanding the chemical space and potential biological activities of this important scaffold.

Q & A

Q. What are the standard synthetic routes for 6-(2-Thiazolin-2-ylamino)benzothiazole, and how can reaction conditions be optimized?

Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, 2-aminobenzothiazole derivatives can react with thiazoline precursors under reflux in polar aprotic solvents (e.g., DMF or DMSO) with catalysts like K₂CO₃ or triethylamine. Optimization includes:

  • Temperature control : Maintaining 80–100°C to balance reaction rate and side-product formation .
  • Catalyst selection : Using Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki cross-coupling to introduce aryl groups at the 6-position .
  • Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients ensures high purity (>95%) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirm structural integrity by identifying proton environments (e.g., NH peaks at δ 8–10 ppm) and carbon backbone .
  • FT-IR : Detect functional groups (e.g., C=N stretch at ~1600 cm⁻¹, NH bend at ~3300 cm⁻¹) .
  • Elemental analysis : Validate purity by matching experimental vs. calculated C/H/N/S percentages (deviation <0.3%) .
  • Mass spectrometry (ESI-MS) : Confirm molecular ion peaks and fragmentation patterns .

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound?

Answer:

  • Antimicrobial screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values .
  • Anticancer assays : Perform MTT/WST-1 viability tests on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Enzyme inhibition : Use fluorescence-based assays (e.g., HIV-1 protease or CDK1 kinase inhibition) to quantify activity .

Advanced Research Questions

Q. How do structural modifications at the 2- and 6-positions influence the compound’s pharmacological profile?

Answer:

  • C-2 position : Substitution with electron-withdrawing groups (e.g., -NO₂, -CF₃) enhances antimicrobial activity but may reduce solubility. Aryl groups improve kinase inhibition via π-π stacking .
  • C-6 position : Bulky substituents (e.g., bromine, methoxy) increase steric hindrance, affecting target binding. Fluorine substitution improves bioavailability and PET tracer utility .
  • SAR studies : Use combinatorial libraries to compare analogs (e.g., 6-fluoro vs. 6-bromo derivatives) and correlate logP values with cytotoxicity .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Answer:

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
  • Dose-response curves : Use Hill slope analysis to distinguish true activity from non-specific effects .
  • Comparative meta-analysis : Pool data from multiple studies (e.g., IC₅₀ ranges for anticancer activity) and apply statistical weighting to identify outliers .

Q. How can computational methods enhance the design of this compound derivatives?

Answer:

  • Molecular docking : Simulate binding to targets (e.g., GSK-3β or CDK1) using AutoDock Vina to prioritize substituents with favorable ΔG values .
  • QSAR modeling : Train models on datasets with >50 analogs to predict bioactivity based on descriptors like polar surface area and H-bond donors .
  • ADMET prediction : Use SwissADME or pkCSM to optimize pharmacokinetics (e.g., reduce CYP450 inhibition) .

Q. What advanced synthetic methodologies enable regioselective functionalization of the benzothiazole core?

Answer:

  • Microwave-assisted synthesis : Achieve >90% yield in 30 minutes for C-6 halogenation by accelerating reaction kinetics .
  • Flow chemistry : Improve scalability and safety for hazardous intermediates (e.g., brominated derivatives) .
  • Protecting group strategies : Use Boc groups to temporarily block the NH moiety during multi-step syntheses .

Methodological Notes

  • Data validation : Cross-reference NMR shifts with predicted spectra (e.g., ChemDraw) and report deviations .
  • Ethical compliance : Adhere to OECD guidelines for in vivo testing if extending studies beyond in vitro models .

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